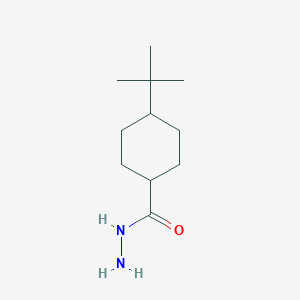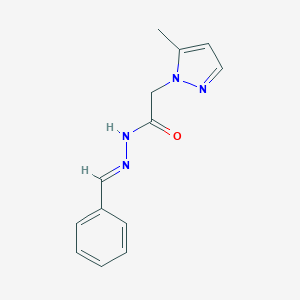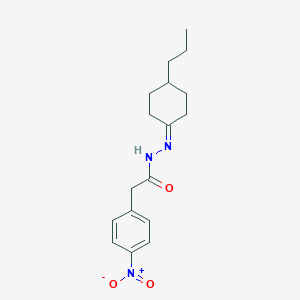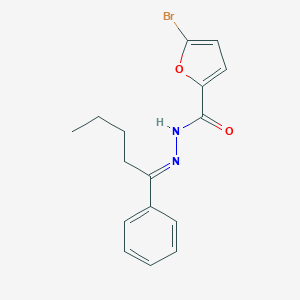
4-Tert-butylcyclohexanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylcyclohexanecarbohydrazide is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by a tert-butyl group attached to a cyclohexane ring, which is further connected to a carbohydrazide functional group.
Preparation Methods
The synthesis of 4-Tert-butylcyclohexanecarbohydrazide typically involves the reaction of 4-tert-butylcyclohexanone with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Tert-butylcyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: The carbohydrazide group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Scientific Research Applications
4-Tert-butylcyclohexanecarbohydrazide is widely used in scientific research, particularly in:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it is utilized in research to understand biochemical pathways and potential drug interactions.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butylcyclohexanecarbohydrazide involves its interaction with specific molecular targets, primarily through its carbohydrazide group. This functional group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and stability. The exact pathways and molecular targets can vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
4-Tert-butylcyclohexanecarbohydrazide can be compared with other similar compounds, such as:
Cyclohexanecarbohydrazide: Lacks the tert-butyl group, making it less bulky and potentially less sterically hindered in reactions.
4-Tert-butylcyclohexanone: The precursor in the synthesis of this compound, which lacks the carbohydrazide group.
Cyclohexanone: A simpler ketone without the tert-butyl or carbohydrazide groups, used in various organic synthesis reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-tert-butylcyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKKVHHEACDWSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357044 |
Source


|
| Record name | 4-tert-butylcyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438531-50-1 |
Source


|
| Record name | 4-tert-butylcyclohexanecarbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)
![4-[(3,4-dimethylphenoxy)methyl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B449756.png)

![3-{4-nitrophenyl}-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]acrylamide](/img/structure/B449761.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[(3-methyl-2-thienyl)methylene]-2-furohydrazide](/img/structure/B449764.png)

![N'~1~-{(E)-1-[3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-3,4,5-TRIMETHOXYBENZOHYDRAZIDE](/img/structure/B449769.png)


![N-(2,4-dichlorophenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B449775.png)
![2-(3,4-dichloroanilino)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B449776.png)

